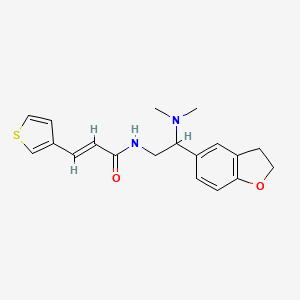

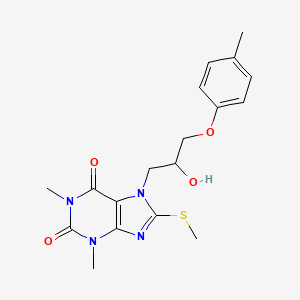

2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone" is a thiazolidine derivative, which is a class of heterocyclic compounds containing a five-membered ring with sulfur, nitrogen, and an additional heteroatom (typically oxygen or sulfur) as part of the ring structure. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the condensation of appropriate carbonyl compounds with thioamides or thioglycolic acid. For instance, substituted 4-thiazolidinones have been prepared by condensation reactions involving substituted-benzalhydrazinocarbonyl compounds and thioglycolic acid . Similarly, the synthesis of related compounds, such as 2-azetidinones, has been reported using chloroacetyl chloride in the presence of triethylamine . Although the specific synthesis of "2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone" is not detailed in the provided papers, these methods suggest potential synthetic routes that could be explored.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction studies . The geometry of these molecules can be optimized using density functional theory (DFT) calculations to predict the vibrational modes, chemical shifts, and electronic properties . For example, the benzo[d]thiazole derivative was studied using DFT to obtain optimized structure parameters that showed good consistency with experimental data .

Chemical Reactions Analysis

Thiazolidine derivatives can participate in various chemical reactions due to their reactive sites. The Hantzsch thiazole synthesis is one such reaction, where thiazol-2-amines react with chloroacetylchloride to form thiazol-2-amines derivatives . The reactivity of these compounds can be further understood through frontier molecular orbital analysis, which can indicate sensitivity to nucleophilic or electrophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can be characterized by spectroscopic methods and thermal analysis. For instance, the TG/DTA thermogram can summarize the behavior of the sample material against temperature, indicating its thermal stability . The molecular electrostatic potential and frontier molecular orbitals can provide insights into the electronic properties and reactivity of the compound . Additionally, molecular docking studies can predict the binding affinity of these compounds to biological targets, which is useful for understanding their potential biological activities .

Scientific Research Applications

Structure-Activity Relationships and Biological Importance

The study of thiophene derivatives, including those related to 2-(thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone, has revealed a broad spectrum of molecular structures arranged according to their therapeutic properties as indicated by various biological test systems. The investigation into thiophene structure-activity relationships over the last decade has highlighted the complexity and diversity of their applications, particularly in the context of their biological and therapeutic potential. No general activity pattern has been established, suggesting a wide scope for research into their specific applications in medicinal chemistry (Drehsen & Engel, 1983).

Synthesis and Green Methodologies

The synthesis of 1,3-thiazolidin-4-ones and its functionalized analogs, which are related to the compound of interest, has been explored from the mid-nineteenth century to present day, demonstrating a promising future in medicinal chemistry with potential activities against various diseases. Advanced synthesis methodologies, including green chemistry, have been developed, indicating the importance of these compounds in pharmaceutical applications (Santos et al., 2018).

Biological Activities and Pharmacological Significance

The thiazolidine ring, a key component of 2-(thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone, is synthetically significant and possesses a wide range of biological activities. This scaffold is present in commercial pharmaceuticals and has shown importance as antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer agent. Some thiazolidine derivatives have exhibited better activity than standard drugs, suggesting their potential as new market drugs in the future (Pandey et al., 2011).

Biodegradation and Environmental Impacts

Research on the biodegradation of thiophenes, including compounds structurally related to 2-(thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone, is crucial for understanding their fate in petroleum-contaminated environments. Studies on condensed thiophenes found in petroleum have focused on their occurrence, toxicity, and biodegradation, highlighting the need for further investigation into the environmental impact and degradation pathways of these organosulfur compounds (Kropp & Fedorak, 1998).

properties

IUPAC Name |

2-thiophen-2-yl-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS3/c15-12(8-11-2-1-5-17-11)14-4-7-18-13(14)10-3-6-16-9-10/h1-3,5-6,9,13H,4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPFIMAORVEZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)CC2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2517538.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)

![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B2517549.png)